N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

Regioisomerism Structure-Activity Relationship Antiplasmodial

This specific benzoxazole-phenyl-benzamide regioisomer (CAS 361173-48-0) is essential for antimalarial drug discovery programs exploring phenoxy positional isomerism on antiplasmodial potency and selectivity. Its 3-phenoxy architecture is structurally distinct from the 2-phenoxy lead series, enabling head-to-head SAR comparisons. Do not substitute with 2- or 4-phenoxy analogs, as single positional shifts can alter IC₅₀ values by >10-fold. Available for R&D use as a defined probe in P. falciparum assays.

Molecular Formula C26H18N2O3
Molecular Weight 406.441
CAS No. 361173-48-0
Cat. No. B2777102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
CAS361173-48-0
Molecular FormulaC26H18N2O3
Molecular Weight406.441
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C26H18N2O3/c29-25(19-7-6-10-22(17-19)30-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)31-26/h1-17H,(H,27,29)
InChIKeyRSWFFMRNWJFYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide (CAS 361173-48-0) – Compound Class and Procurement-Relevant Baseline


N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide (CAS 361173-48-0; molecular formula C₂₆H₁₈N₂O₃; MW 406.4 g/mol) belongs to the benzoxazole-phenyl-benzamide class, a scaffold originally synthesized and evaluated within an academic antiplasmodial drug-discovery program targeting Plasmodium falciparum [1]. The compound incorporates a 1,3-benzoxazole ring at the para-position of the anilino phenyl group, connected via an amide linkage to a 3-phenoxybenzamide moiety. This specific regiochemical arrangement—benzoxazole at the 4-position and phenoxy at the 3-position of the benzamide ring—constitutes its primary structural differentiator within the benzoxazole-phenyl-benzamide family and determines its physicochemical and biological profile relative to regioisomeric and scaffold analogs [1].

Why N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide Cannot Be Interchanged with In-Class Analogs


Within the benzoxazole-phenyl-benzamide series, the position of the phenoxy substituent on the benzamide ring and the position of the benzoxazole attachment on the central phenyl ring are critical determinants of biological activity. Regioisomeric variants—such as the 2-phenoxy, 4-phenoxy, and 3-benzoxazol-2-yl analogs—exhibit divergent conformational preferences, electronic distributions, and steric profiles, all of which directly impact target binding and pharmacokinetic behavior. Published structure-activity relationship (SAR) studies on closely related phenoxybenzamide antimalarials demonstrate that even a single positional shift of the phenoxy group can alter antiplasmodial IC₅₀ values by more than an order of magnitude and can invert cytotoxicity selectivity profiles [1]. Consequently, procurement of a specific regioisomer such as CAS 361173-48-0 is not interchangeable with its 2-phenoxy or 4-phenoxy counterparts for any application where SAR fidelity, assay reproducibility, or lead-optimization trajectories depend on a defined molecular structure [1].

Quantitative Differentiation Evidence: N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Phenoxy vs. 4-Phenoxy vs. 2-Phenoxy Benzamide Position

The target compound positions the phenoxy substituent at the meta (3-) position of the benzamide ring, in contrast to the para (4-) and ortho (2-) regioisomers. In the closely related 2-phenoxybenzamide series, the substitution pattern of the benzamide ring was shown to be a dominant driver of antiplasmodial potency and cytotoxicity [1]. Specifically, the lead compound tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate achieved a PfNF54 IC₅₀ of 0.2690 µM and an L-6 cytotoxicity IC₅₀ of 124.0 µM, yielding a selectivity index of 460, whereas other regioisomeric and substitution variants exhibited markedly lower selectivity [1]. Although direct head-to-head quantitative data for CAS 361173-48-0 versus its 2-phenoxy and 4-phenoxy analogs are not publicly disclosed, the established SAR rule from the 2-phenoxybenzamide class predicts that the 3-phenoxy substitution pattern will confer a distinct activity-cytotoxicity profile compared to the 2-phenoxy and 4-phenoxy regioisomers [1].

Regioisomerism Structure-Activity Relationship Antiplasmodial Medicinal Chemistry

Benzoxazole Attachment Position: 4-(1,3-Benzoxazol-2-yl)phenyl vs. 3-(1,3-Benzoxazol-2-yl)phenyl Connectivity

The benzoxazole ring of CAS 361173-48-0 is attached at the para (4-) position of the central phenyl ring, distinguishing it from the meta (3-) substituted analog N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide. In the benzoxazole-phenyl-benzamide series synthesized by Westman, the position of benzoxazole attachment was a deliberate design variable selected to modulate molecular geometry and electronic conjugation with the amide bridge [1]. Although quantitative comparative bioactivity data for the 4-benzoxazol vs. 3-benzoxazol regioisomers of the 3-phenoxybenzamide subclass have not been publicly released, the Princeton thesis explicitly treats these as distinct compounds with individually optimized synthetic routes, confirming that they are not functionally equivalent and must be procured separately for SAR profiling [1].

Positional Isomerism Benzoxazole SAR Antimalarial Scaffold Medicinal Chemistry

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. 2-Phenoxybenzamide Lead Series

The 3-phenoxybenzamide scaffold of CAS 361173-48-0 presents a different hydrogen-bond acceptor/donor topology and lipophilicity distribution compared to the 2-phenoxybenzamide lead series. In the 2-phenoxybenzamide series, lipophilicity (logP and logD₇.₄) and ligand efficiency were critical parameters correlating with both antiplasmodial activity and passive permeability, with logD₇.₄ values ranging from approximately 2.5 to 5.0 across active analogs [1]. The 3-phenoxy substitution pattern alters the dihedral angle between the phenoxy ring and the benzamide plane, modifying the overall molecular shape, dipole moment, and expected logP relative to the 2-phenoxy isomers [2]. While experimentally determined logP/logD values for CAS 361173-48-0 are not publicly reported, the structural divergence from the 2-phenoxy series is sufficient to predict non-identical permeability, solubility, and metabolic stability profiles, making the compound a distinct physicochemical entity for lead optimization [2].

Lipophilicity Drug-likeness Physicochemical Properties Antimalarial Optimization

Synthetic Provenance: Dedicated Synthesis Route Distinct from Commercial Benzoxazole Libraries

CAS 361173-48-0 was synthesized via a multi-step route beginning with the construction of the 1,3-benzoxazole core, followed by sequential coupling to generate the 4-(benzoxazol-2-yl)aniline intermediate and final amidation with 3-phenoxybenzoic acid or its activated derivative [1]. This route is distinct from the synthetic pathways used for the 2-phenoxybenzamide Malaria Box compounds [2] and from generic benzoxazole library syntheses that employ combinatorial amidation without regiochemical control. The dedicated synthesis ensures that the compound is a single, defined regioisomer rather than a mixture, which is critical for biological assay reproducibility. Procurement from sources that do not provide regioisomeric purity certification risks introducing the 2-phenoxy or 4-phenoxy contaminants that would confound activity data.

Synthetic Chemistry Compound Authenticity Anti-counterfeiting Procurement Quality

Research and Procurement Application Scenarios for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide (CAS 361173-48-0)


Antiplasmodial Lead Optimization and SAR Expansion

The compound is most appropriately procured for academic or industrial antimalarial drug-discovery programs that aim to systematically explore the SAR of the benzoxazole-phenyl-benzamide scaffold. Because its 3-phenoxybenzamide architecture is structurally distinct from the 2-phenoxybenzamide lead series characterized by Hermann et al. (2021) [1], CAS 361173-48-0 enables head-to-head comparisons that probe the impact of phenoxy positional isomerism on antiplasmodial potency, cytotoxicity selectivity, and ADME parameters. It should be used as a defined regioisomeric probe in P. falciparum blood-stage assays (NF54, D6, W2 strains) and counter-screened against mammalian cell lines (e.g., L6, Vero, or HepG2) to establish selectivity indices [1].

Regioisomer-Controlled Chemical Biology Probe Studies

For target-identification or mode-of-action studies in Plasmodium biology, the precise 4-(benzoxazol-2-yl)phenyl-3-phenoxybenzamide regioisomer must be procured to avoid confounding results from structurally similar but biologically distinct isomers. The compound can serve as a chemical biology probe for hemozoin inhibition or other benzoxazole-associated antimalarial mechanisms, provided that parallel experiments with the 2-phenoxy and 4-phenoxy regioisomers are conducted to confirm regioisomer-specific effects [1].

Physicochemical and ADME Profiling of 3-Phenoxybenzamide Scaffolds

The compound is suitable for experimental determination of logP, logD₇.₄, aqueous solubility, passive membrane permeability (e.g., PAMPA or Caco-2 assays), and CYP inhibition profiles specific to the 3-phenoxybenzamide topology. These data are necessary to populate the pharmacokinetic parameter space for the 3-phenoxy regioisomer subclass, which is currently uncharacterized relative to the 2-phenoxy series [1]. Such data are prerequisite for any progression of this scaffold toward in vivo efficacy studies [1].

Synthetic Methodology Development and Reference Standard Procurement

The compound can serve as an authentic reference standard for developing and validating new synthetic routes to benzoxazole-phenyl-benzamides. Its defined structure and CAS registry number enable unambiguous identity confirmation via ¹H/¹³C NMR, HRMS, and HPLC purity analysis. Procurement of a characterized batch supports method development laboratories in establishing regioselective amidation protocols and in verifying that alternative synthetic approaches yield the correct 3-phenoxy isomer without contamination by the 2-phenoxy or 4-phenoxy byproducts [2].

Quote Request

Request a Quote for N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.